[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride
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Overview
Description
“[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260917-59-5 . It has a molecular weight of 183.63 . The IUPAC name for this compound is ((2S,6S)-morpholine-2,6-diyl)dimethanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
Scientific Research Applications
Stereoselective Synthesis
- The compound has been utilized in stereoselective synthesis. A study by Marlin (2017) described the synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols from chiral epoxides. This process involved oxazolidinone formation and intramolecular epoxide opening, followed by cyclisation to form the morpholine ring (Marlin, 2017).
Chiral Synthesis
- Prabhakaran et al. (2004) conducted chiral synthesis of related morpholine compounds. They synthesized (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlighting the compound's potential as a precursor for norepinephrine reuptake inhibitors (Prabhakaran, Majo, Mann, & Kumar, 2004).
Antioxidative and Anti-inflammatory Properties
- A morpholine alkaloid with antioxidative and anti-inflammatory properties was isolated from red seaweed Gracilaria opuntia, as reported by Makkar and Chakraborty (2018). This compound showed significant free radical scavenging activities and inhibited cyclooxygenase-2 and lipoxygenase, indicating its potential for therapeutic applications (Makkar & Chakraborty, 2018).
Chemical Characterization
- Studies like the one by Hou et al. (2013) have explored the chemical characterization and reactivity of compounds involving morpholine structures. They investigated mononuclear O,N-chelated vanadium complexes with morpholine, providing insights into potential applications in chemical synthesis (Hou, Bi, Wu, & Han, 2013).
Antibacterial Activity
- Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides, including morpholine derivatives, and evaluated their antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Nanoparticle Synthesis
- Pushpanathan and Kumar (2014) utilized a hetero bicyclic compound including a morpholine structure for the synthesis and characterization of zinc nanoparticles, indicating its role in nanotechnology (Pushpanathan & Kumar, 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent specific safety precautions that should be taken when handling this compound.
Mechanism of Action
Target of Action
The primary target of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, also known as [(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as an antagonist at the NMDAR . It inhibits the activity of NMDARs, leading to a decrease in the intracellular concentration of D-serine, an endogenous NMDAR co-agonist . This inhibition does not occur through high-affinity binding to the NMDAR, as the Ki values for this compound and its (2R,6R)-isomer are 21.19 μM and > 100 μM, respectively .
Biochemical Pathways
The inhibition of NMDARs by this compound affects multiple biochemical pathways. One of the key pathways influenced is the brain-derived neurotrophic factor (BDNF) – tyrosine kinase receptor B (TrkB) cascade . This pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity .
Pharmacokinetics
It is known that the compound is metabolized into (2r,6r)-hydroxynorketamine (hnk) and (2s,6s)-hnk . These metabolites may play a significant role in the compound’s clinical activity .
Result of Action
The antagonism of NMDARs by ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride leads to a decrease in the intracellular concentration of D-serine . This results in a modulation of neuronal networks in the cerebral cortex and plays a key role in long-term potentiation of synaptic transmission . The compound’s action has been associated with antidepressant effects .
properties
IUPAC Name |
[(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-5-1-7-2-6(4-9)10-5;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBNYDWCQRMMC-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](CN1)CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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